N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety linked to a phenylcarbamothioyl group and a methylbenzamide group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine to form benzylpiperazine.
Coupling with Phenylcarbamothioyl Chloride: The benzylpiperazine is then reacted with phenylcarbamothioyl chloride under basic conditions to form the intermediate compound.
Final Coupling with Methylbenzamide: The intermediate is then coupled with 2-methylbenzamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylbenzamide
- N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide
Uniqueness
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H28N4OS |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-2-methylbenzamide |
InChI |
InChI=1S/C26H28N4OS/c1-20-7-5-6-10-24(20)25(31)28-26(32)27-22-11-13-23(14-12-22)30-17-15-29(16-18-30)19-21-8-3-2-4-9-21/h2-14H,15-19H2,1H3,(H2,27,28,31,32) |
InChI Key |
PXRXBAVNIWWISC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.